molecular formula C4H3BrN6 B1330626 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole CAS No. 496918-93-5

5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole

Cat. No.: B1330626
CAS No.: 496918-93-5
M. Wt: 215.01 g/mol
InChI Key: XQHUMSAWKKOLJE-UHFFFAOYSA-N
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Description

5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole is a heterocyclic compound that features both pyrazole and tetrazole rings. The presence of a bromine atom on the pyrazole ring adds to its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and reactivity.

Scientific Research Applications

Photophysical and Electronic Properties

  • Color Tuning in Iridium Complexes : The compound is used in synthesizing iridium complexes, which exhibit a range of redox and emission properties. This includes the potential for color tuning in organic light-emitting devices and as markers for biological labeling (Stagni et al., 2008).

  • Novel Organic Dyes for Photonic and Electronic Devices : It is a key component in the synthesis of novel coumarin pyrazoline moieties with tetrazoles. These compounds exhibit unique solvatochromism and fluorescence, making them suitable for use in photonic and electronic devices (Kumbar et al., 2018).

Synthesis and Chemical Reactivity

  • New 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles Synthesis : This compound is crucial for synthesizing a new series of 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles, which have potential applications in various chemical fields (Santos et al., 2012).

  • Innovative Synthesis Methods : It plays a role in novel synthetic methods for producing derivatives of 5-(pyrazole-1-yl)tetrazoles, enhancing the ease of isolation and purification of these compounds (Stepanova & Stepanov, 2017).

Structural Analysis and Molecular Studies

  • Crystallographic Analysis : Its derivatives are studied for their crystal structures, providing insights into molecular conformations and interactions. This is critical in the field of crystallography and materials science (Yang et al., 2021).

  • Molecular Docking and ADME Studies : Compounds containing this moiety have been synthesized and analyzed for antibacterial properties, with additional computational studies including molecular docking and ADME profiling. This is important for the development of new pharmaceuticals (Dhevaraj et al., 2019).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. The presence of multiple nitrogen atoms could allow for hydrogen bonding with biological targets .

Future Directions

The future research directions for this compound could be vast and would depend on its intended use. If it’s a novel compound, initial studies would likely focus on fully characterizing its physical and chemical properties, and assessing its reactivity. If it’s intended to be a drug, future research could involve studying its biological activity, optimizing its properties for better efficacy and safety, and eventually conducting preclinical and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazones with α-bromo ketones to form the pyrazole ring . The tetrazole ring can then be introduced through a [3+2] cycloaddition reaction involving azides and nitriles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable cycloaddition reactions and efficient purification techniques, are likely to be employed.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the rings.

    Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions with other unsaturated compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

    Cycloaddition Reactions: Azides and

Properties

IUPAC Name

5-(4-bromopyrazol-1-yl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN6/c5-3-1-6-11(2-3)4-7-9-10-8-4/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHUMSAWKKOLJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C2=NNN=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343448
Record name 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496918-93-5
Record name 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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